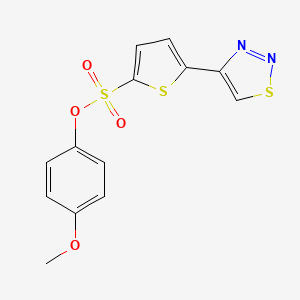

4-Methoxyphenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate

Description

4-Methoxyphenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate is a heterocyclic sulfonate derivative featuring a thiophene core substituted with a sulfonate ester at position 2 and a 1,2,3-thiadiazole moiety at position 3.

Properties

IUPAC Name |

(4-methoxyphenyl) 5-(thiadiazol-4-yl)thiophene-2-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4S3/c1-18-9-2-4-10(5-3-9)19-22(16,17)13-7-6-12(21-13)11-8-20-15-14-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGBUSSKKOCNNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(S2)C3=CSN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyphenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method includes the reaction of 4-methoxyaniline with carbon disulfide and potassium hydroxide to form a dithiocarbamate intermediate, which is then cyclized to form the thiadiazole ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of catalysts, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyphenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding sulfonic acids, while reduction reactions can produce amines.

Scientific Research Applications

Medicinal Chemistry

4-Methoxyphenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets:

- Antimicrobial Activity : Studies have indicated that compounds containing thiadiazole moieties exhibit antimicrobial properties. Research has shown that derivatives of thiadiazole can inhibit bacterial growth, making this compound a candidate for developing new antibiotics .

- Anti-inflammatory Properties : The compound's anti-inflammatory potential is being explored in the context of chronic inflammatory diseases. Thiadiazoles are known to modulate inflammatory pathways, which may be beneficial in treatments for conditions like rheumatoid arthritis .

Agricultural Applications

In agricultural research, the compound has been evaluated for its effectiveness as a pesticide or herbicide:

- Pesticidal Activity : Preliminary studies suggest that the compound can act against specific pests and pathogens affecting crops. Its efficacy in targeting plant pathogens could lead to its use in developing environmentally friendly pesticides .

- Plant Growth Regulation : There is ongoing research into the use of thiadiazole derivatives as plant growth regulators. These compounds may enhance growth rates or improve resistance to environmental stressors .

Materials Science

The unique properties of this compound also make it suitable for applications in materials science:

- Conductive Polymers : The incorporation of this compound into polymer matrices can enhance electrical conductivity. Research indicates that thiophene-based compounds can be utilized in organic electronic devices such as solar cells and transistors .

- Nanomaterials : The compound's ability to interact at the molecular level makes it a candidate for synthesizing nanomaterials with specific functionalities. This includes applications in catalysis and sensor technology .

Case Studies

Mechanism of Action

The mechanism by which 4-Methoxyphenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Structural Analog: 3-(Acetylamino)phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate

Key Differences :

- Substituent Variation: The acetyl amino group replaces the methoxy group in the phenyl ring .

- Bioactivity: While neither compound’s biological data are reported, the acetyl amino group is more electron-withdrawing, which could alter binding affinities in biological targets.

Synthesis : Both compounds likely share a common synthetic route involving thiophene sulfonation and coupling with thiadiazole derivatives.

Thiadiazole Derivatives with Varied Substitution Patterns

1,3,4-Thiadiazole Derivatives ():

- Core Structure : 1,3,4-Thiadiazole (vs. 1,2,3-thiadiazole in the target compound).

- Substituents : Methylphenyl and sulfanyl groups .

- Medicinal Relevance: 1,3,4-Thiadiazoles are known for antimicrobial and antitumor activities.

5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-ylamino Derivatives ():

Biological Activity

4-Methoxyphenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate (CAS: 338400-13-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, focusing on anticancer properties and other pharmacological effects.

- Molecular Formula : C13H10N2O4S3

- Molar Mass : 354.42 g/mol

- Synonyms : 4-methoxyphenyl 5-(1,2,3-thiadiazol-4-yl)thiophene-2-sulfonate

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiadiazole and thiophene rings. The compound in focus has shown promising results against various cancer cell lines.

Case Studies

-

Breast Cancer (MCF-7 Cell Line) :

- A study demonstrated that derivatives of thiadiazole exhibited significant cytotoxic effects on MCF-7 cells. The compound was tested using MTT assays, revealing a dose-dependent inhibition of cell viability .

- The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer treatment.

- Lung Cancer (A549 Cell Line) :

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound disrupts the proliferation of cancer cells by inducing apoptosis.

- Molecular Docking Studies : Molecular docking simulations have suggested that the compound binds effectively to dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells .

Additional Biological Activities

Beyond anticancer properties, compounds with similar structures have exhibited a range of biological activities including:

- Antifungal Activity : Thiadiazole derivatives have shown effectiveness against various fungal strains such as Phytophthora infestans, indicating potential applications in agricultural settings .

- Antibacterial Activity : Some derivatives have demonstrated antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting their utility in treating bacterial infections .

Data Summary Table

Q & A

Q. What are the common synthetic routes for preparing 4-Methoxyphenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate, and what are the critical reaction conditions?

Methodological Answer: The synthesis typically involves multi-step heterocyclic chemistry. Key steps include:

- Thiophene sulfonation : React 5-(1,2,3-thiadiazol-4-yl)-2-thiophene with chlorosulfonic acid to form the sulfonyl chloride intermediate. This step requires controlled temperatures (0–5°C) to avoid over-sulfonation .

- Esterification : Couple the sulfonyl chloride with 4-methoxyphenol using a base (e.g., pyridine or triethylamine) in anhydrous dichloromethane. Stirring for 6–8 hours at room temperature ensures complete conversion .

- Purification : Recrystallize the product from a DMF-ethanol mixture (1:3 v/v) to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

Q. What in vitro biological assays are commonly used to evaluate this compound’s activity?

Methodological Answer:

- Anticancer Screening : Test against the NCI-60 panel of cancer cell lines using the sulforhodamine B (SRB) assay. Prioritize cell lines with high sensitivity (e.g., leukemia CCRF-CEM) and validate IC₅₀ values via dose-response curves (1–100 μM) .

- Enzyme Inhibition : Assess inhibitory activity against tyrosine kinases (e.g., EGFR) using fluorescence-based kinase assays. Include positive controls (e.g., gefitinib) and measure Ki values .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound in anticancer activity?

Methodological Answer:

- Variation of Substituents : Synthesize analogs with modified substituents (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl or altering thiadiazole positioning). Compare cytotoxicity profiles across analogs .

- In Silico Docking : Use molecular docking (AutoDock Vina) to predict binding modes to target proteins (e.g., tubulin or topoisomerase II). Correlate docking scores (binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values .

- Pharmacophore Modeling : Identify critical features (e.g., sulfonate group, thiadiazole ring) using software like Schrödinger’s Phase. Validate models with inactive analogs .

Q. What strategies are recommended for resolving contradictions in biological activity data across different cell lines?

Methodological Answer:

- Assay Standardization : Control variables such as cell passage number, serum concentration, and incubation time. Replicate experiments in triplicate .

- Mechanistic Profiling : Perform transcriptomic analysis (RNA-seq) on resistant vs. sensitive cell lines to identify differential gene expression (e.g., ABC transporters or DNA repair genes) .

- Metabolic Stability Testing : Use liver microsomes to assess compound stability. Low metabolic clearance (<20 μL/min/mg) may explain discrepancies due to rapid degradation in certain assays .

Q. How can synthetic yield be optimized for large-scale preparation?

Methodological Answer:

Q. What experimental approaches are suitable for elucidating the compound’s mechanism of action?

Methodological Answer:

- Flow Cytometry : Assess cell cycle arrest (e.g., G2/M phase accumulation) in treated vs. untreated cells using propidium iodide staining .

- Western Blotting : Quantify apoptosis markers (cleaved PARP, caspase-3) and stress response proteins (p53, phosphorylated JNK) .

- Cellular Thermal Shift Assay (CETSA) : Identify target proteins by measuring thermal stability shifts in cell lysates after compound treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.